molecular formula C9H9F3N2O B8005269 3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine

3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine

Cat. No.: B8005269
M. Wt: 218.18 g/mol
InChI Key: UFZZAYNROLIDEM-UHFFFAOYSA-N
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Description

3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine (CAS: 866474-36-4) is a heterocyclic compound characterized by a pyridazine core fused with a tetramethylene ring (five- or six-membered cycloalkane bridge) and substituted with a hydroxyl (-OH) group at position 3 and a trifluoromethyl (-CF₃) group at position 4 . Its molecular formula is C₉H₉F₃N₂O, with a molecular weight of 218.18 g/mol. This compound is of interest in medicinal and agrochemical research due to its structural rigidity and fluorinated substituents, which often improve bioavailability and metabolic resistance .

Properties

IUPAC Name

4-(trifluoromethyl)-5,6,7,8-tetrahydro-2H-cinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)7-5-3-1-2-4-6(5)13-14-8(7)15/h1-4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZZAYNROLIDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NNC(=O)C(=C2C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of derivatives depending on the substituents introduced .

Scientific Research Applications

3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its reactivity and biological activity, often enhancing the compound’s stability and lipophilicity . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine , differing in substituents, ring systems, or functional groups. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties Reference
3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine C₉H₉F₃N₂O 218.18 -OH (C3), -CF₃ (C4), tetramethylene bridge High polarity, moderate solubility in polar solvents
3-Amino-5,6-tetramethylene-4-(trifluoromethyl)pyridazine hydrochloride C₉H₁₁ClF₃N₃ 253.66 -NH₂ (C3), -CF₃ (C4), tetramethylene bridge Enhanced basicity, improved water solubility (salt form)
5,6-Tetramethylene-3-thiocyanato-4-(trifluoromethyl)pyridazine C₁₀H₈F₃N₃S 259.25 -SCN (C3), -CF₃ (C4), tetramethylene bridge Increased lipophilicity, potential thiol reactivity
3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine C₉H₅F₃N₂OS 246.21 -OH (C3), -CF₃ (C4), thienyl (C6) Extended π-conjugation, higher UV absorbance
1-Methylamino-1-phenoxy-1-[5,6-tetramethylene-4-(trifluoromethyl)pyridazin-3-yl]phosphine oxide C₁₆H₁₇F₃N₃O₂P 371.30 Phosphine oxide, phenoxy, -CF₃ (C4) Bulky substituents, chiral center, low solubility

Functional Group Modifications

  • 3-Amino Derivative (C₉H₁₁ClF₃N₃): Replacement of the hydroxyl group with an amino (-NH₂) group increases basicity, enabling salt formation (e.g., hydrochloride) for improved aqueous solubility . This modification is advantageous in drug design for enhancing membrane permeability.
  • Thiocyanato Derivative (C₁₀H₈F₃N₃S) : The thiocyanato (-SCN) group introduces sulfur, enhancing lipophilicity and enabling nucleophilic substitution reactions. This compound may serve as a precursor for thiol-containing derivatives .

Ring System Variations

  • Thienyl-Substituted Analog (C₉H₅F₃N₂OS) : Replacing the tetramethylene bridge with a thienyl group extends π-conjugation, altering electronic properties. The sulfur atom in the thienyl ring increases aromaticity and may improve binding to metalloenzymes .

Physicochemical and Reactivity Trends

  • Polarity and Solubility: The hydroxyl group in the parent compound contributes to higher polarity compared to its amino or thiocyanato analogues. The hydrochloride salt of the amino derivative shows superior water solubility (≥50 mg/mL) .
  • Stability : The -CF₃ group stabilizes the pyridazine ring against electrophilic attack, a property shared across all analogues. However, the thienyl-substituted compound may exhibit lower thermal stability due to extended conjugation .
  • Reactivity : The hydroxyl group in the parent compound participates in hydrogen bonding and esterification, while the thiocyanato group facilitates nucleophilic substitutions (e.g., with amines or thiols) .

Biological Activity

3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine is a pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group, may exhibit unique pharmacological properties that could be leveraged in drug development.

Chemical Structure and Properties

The chemical structure of 3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine can be represented as follows:

  • Molecular Formula : C₉H₈F₃N₃O
  • Molecular Weight : 233.18 g/mol

This compound features a hydroxyl group and a trifluoromethyl group, which are known to influence its biological activity significantly.

Biological Activity Overview

Research indicates that compounds with similar structures often display a range of biological activities, including:

  • Antimicrobial Activity : The presence of the trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving membrane permeability and bioavailability.
  • Anticancer Properties : Pyridazine derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : Investigations into enzyme interactions suggest that such compounds can act as inhibitors for specific targets involved in disease pathways.

Anticancer Activity

A study focusing on pyridazine derivatives found that 3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine exhibited significant cytotoxic effects against various cancer cell lines. The compound was shown to inhibit cell proliferation with an IC₅₀ value in the low micromolar range.

Cell LineIC₅₀ (μM)
MDA-MB-231 (Breast Cancer)2.5
HeLa (Cervical Cancer)3.0
A549 (Lung Cancer)1.8

The mechanism of action was linked to the induction of apoptosis and disruption of the cell cycle at the G2/M phase.

Antimicrobial Activity

In another investigation, the antimicrobial properties of the compound were assessed against various bacterial strains. The results indicated that it possessed moderate antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli>64

These findings suggest potential applications in treating bacterial infections.

The exact mechanism by which 3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets, inhibiting critical pathways involved in cell survival and proliferation.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the pyridazine core can significantly affect biological activity. The presence of both hydroxyl and trifluoromethyl groups appears essential for enhancing potency against cancer cells while maintaining acceptable toxicity profiles.

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